molecular formula C19H19NO4 B8432205 2-[3-(4-Hydroxyphenyl)acryloylamino]-3-phenyl propionic acid methyl ester

2-[3-(4-Hydroxyphenyl)acryloylamino]-3-phenyl propionic acid methyl ester

Cat. No. B8432205
M. Wt: 325.4 g/mol
InChI Key: ATJBWQGWPYQIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223793B2

Procedure details

4-hydroxy cinnamic acid (1.0 g, 6.1 mmol), phenylalanine methyl ester (1.2 g, 6.7 mmol) and 1-hydroxybenzotriazole hydrate (1.0 g, 7.4 mmol) were dissolved in dimethylformamide (25 mL). The resulting solution was then placed in a water bath at 0°0 C. and treated with triethylamine (3.5 mL), followed by stirring for 10 minutes. To the resulting mixture, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (1.4 g, 7.4 mmol) was added. After removing the water bath, the mixture was stirred for 18 hours at room temperature. The reaction was diluted in water (60 mL), extracted with ethylacetate (EtOAc) (200 mL), dried over magnesium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography (column size: 25 mm×150 mm, silica gel 70-230 mesh, eluent: hexane/EtOAc (1/1)) to obtain 1.8 g of the title compound. The yield was 91%. The results of analyses of the compound are as follows:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15](=[O:25])[C@H:16]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[NH2:17].O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O.C(N(CC)CC)C>[CH3:13][O:14][C:15](=[O:25])[CH:16]([NH:17][C:8](=[O:9])[CH:7]=[CH:6][C:5]1[CH:11]=[CH:12][C:2]([OH:1])=[CH:3][CH:4]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
COC([C@@H](N)CC1=CC=CC=C1)=O
Name
Quantity
1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was then placed in a water bath at 0°0 C
CUSTOM
Type
CUSTOM
Details
After removing the water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours at room temperature
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction was diluted in water (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (EtOAc) (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (column size: 25 mm×150 mm, silica gel 70-230 mesh, eluent: hexane/EtOAc (1/1))

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(CC1=CC=CC=C1)NC(C=CC1=CC=C(C=C1)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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